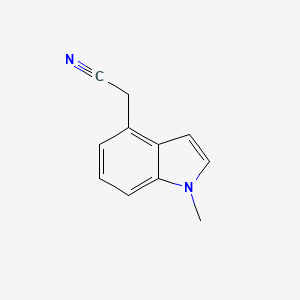

1-Methyl-1H-indole-4-acetonitrile

Description

Structural Context within the Broader Indole (B1671886) Alkaloid and Nitrogen Heterocycle Landscape

1-Methyl-1H-indole-4-acetonitrile belongs to the vast and diverse group of nitrogen-containing heterocyclic compounds. researchgate.net The core of its structure is the indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. bhu.ac.innih.gov This indole core is the foundational motif for a large class of naturally occurring compounds known as indole alkaloids, which are found in various plants and are known for their pharmacological activities. rsc.orgresearchgate.net Alkaloids are naturally occurring, nitrogen-containing organic compounds, often with basic properties, and include true alkaloids, protoalkaloids, and pseudoalkaloids. nih.gov

The structure of this compound is distinguished by two key substitutions on the indole scaffold. Firstly, a methyl group (-CH₃) is attached to the nitrogen atom of the pyrrole ring (at position 1). Secondly, an acetonitrile (B52724) group (-CH₂CN) is attached to the benzene ring portion of the indole (at position 4). These substitutions place it within a specific subclass of synthetic indole derivatives. While many indole alkaloids have complex structures, the relatively simple framework of this compound makes it a useful building block in organic synthesis. openmedicinalchemistryjournal.com The indole nucleus itself is a crucial element in many biologically active molecules, both natural and synthetic. researchgate.net

Significance of Nitrile Functionality in Organic Synthesis and Derived Scaffolds

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis. nih.govnumberanalytics.com Its presence in this compound imparts significant reactivity and potential for chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows the nitrile group to be converted into a variety of other functional groups. numberanalytics.com

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. libretexts.org

Reduction: Reduction of nitriles, typically with reagents like lithium aluminum hydride (LiAlH₄), produces primary amines. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions to form heterocyclic rings. nih.gov

This versatility makes nitriles valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comlookchem.com In medicinal chemistry, the nitrile group can also act as a "warhead" in covalent inhibitors, forming a stable bond with a target protein. nih.gov More than 60 small molecule drugs on the market contain a cyano group. nih.gov

Overview of Academic Research Trajectories Focusing on Indole Acetonitriles

Academic research on indole acetonitriles, including this compound, has explored their synthesis and potential applications, particularly in medicinal chemistry. Studies have focused on the synthesis of various indole acetonitrile derivatives and their evaluation for biological activity. nih.gov For instance, research has been conducted on the anti-inflammatory properties of certain indolyl-3-acetonitrile derivatives. nih.gov

The synthesis of indole derivatives is a well-established area of organic chemistry, with numerous named reactions developed for this purpose, such as the Fischer, Bartoli, and Reissert indole syntheses. bhu.ac.in The functionalization of the indole core allows for the creation of a wide array of compounds with diverse properties. mdpi.commdpi.com Research has shown that indole-acrylonitrile derivatives, synthesized from indole acetonitriles, exhibit potential as antitumor and antimicrobial agents. mdpi.com Furthermore, some indole derivatives are being investigated as multifunctional agents for conditions like Alzheimer's disease. nih.gov

While specific research on this compound is not as extensive as for its 3-substituted isomer, its role as a chemical intermediate is recognized. lookchem.com The related compound, indole-3-acetonitrile (B3204565), has been studied for its effects on neuroblastoma cells and its connection to serotonin (B10506) and dopamine (B1211576) pathways. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 1H-Indole-4-acetonitrile

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| Melting Point | 115 °C |

| Boiling Point | 374.1 °C at 760 mmHg |

| Density | 1.219 g/cm³ |

| pKa | 16.52 ± 0.30 (Predicted) |

| CAS Number | 30933-66-5 |

Source: lookchem.comchemicalbook.com

Table 2: Physicochemical Properties of 1-Methylindole-3-acetonitrile

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 58-59 °C |

| Boiling Point | 354.5 °C at 760 mmHg |

| Density | 1.06 g/cm³ |

| LogP | 2.24438 |

| CAS Number | 51584-17-9 |

Source: chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(1-methylindol-4-yl)acetonitrile |

InChI |

InChI=1S/C11H10N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5H2,1H3 |

InChI Key |

HGFRPURFUZIRGP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CC#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in 1 Methyl 1h Indole 4 Acetonitrile Synthesis and Transformations

Detailed Mechanistic Investigations of Regioselective Indole (B1671886) Functionalization at C-4 and other positions

The functionalization of the indole core, particularly at the C-4 position, presents a significant challenge due to the inherent reactivity of other positions like C-3 and C-2. nih.govrsc.org Transition metal-catalyzed C-H activation has emerged as a powerful strategy to achieve regioselectivity. rsc.orgnih.gov

The regioselectivity of these reactions is often dictated by the use of directing groups (DGs) attached to the indole nitrogen (N-1) or the C-3 position. nih.govacs.orgnih.gov For instance, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. acs.orgnih.govnih.gov Similarly, an N-P(O)tBu2 group at the N-1 position can facilitate arylation at the C-6 and C-7 positions. acs.orgnih.govresearchgate.net The choice of the directing group is critical; for example, a trifluoroacetyl group at C-3 promotes C-4 alkenylation, whereas an acetyl group under similar conditions leads to C-2 functionalization. nih.gov

Theoretical studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and regioselectivity. For instance, in a ruthenium(II)-catalyzed diamidation of 1-methylindole-3-carboxaldehyde, DFT calculations revealed that the C-4 ruthenation proceeds through a six-membered ruthenacycle. nih.gov The transition state for C-4 activation was found to be energetically more favorable than that for C-2 activation, explaining the observed regioselectivity. nih.gov Distortion-interaction analysis further helps in understanding the energy differences between various transition states. nih.gov

A plausible mechanism for palladium-catalyzed C-4 arylation involves the coordination of a directing group to the palladium(II) catalyst, followed by regioselective C-4 C-H activation to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of an aryl iodide and reductive elimination yields the C-4 arylated product and regenerates the catalyst. nih.gov

Kinetic Analysis of Indole Acetonitrile (B52724) Formation Pathways

The formation of indole acetonitriles can occur through various pathways, and kinetic analysis provides valuable insights into the reaction rates and the factors that influence them.

Determination of Rate Constants and Activation Parameters

Kinetic studies on reactions involving indole derivatives, such as isotopic exchange and substitution reactions, have been conducted to determine rate constants and activation parameters. For instance, the deuteriodeprotonation of indole has been studied as a function of acid concentration, medium composition, and temperature in aqueous acetonitrile solutions. rsc.org The hydrolysis of acetic anhydride, a reaction often studied in similar solvent systems, has been analyzed to determine activation parameters like activation enthalpy (ΔH‡) and activation entropy (ΔS‡) using the Eyring equation. etsu.edursc.org These studies show that activation parameters can be temperature-dependent, especially under isodielectric conditions. rsc.org

In the context of cyanation reactions, kinetic studies on the displacement of ligands by cyanide have revealed saturation kinetics at high cyanide concentrations, suggesting a limiting dissociative (D) mechanism. rsc.org The activation parameters (ΔH‡, ΔS‡, and ΔV‡) for such reactions provide detailed information about the transition state. rsc.org For example, a positive activation volume (ΔV‡) is indicative of a dissociative pathway. rsc.org

The following table summarizes representative activation parameters for related reactions, illustrating the type of data obtained from kinetic studies.

| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) | Mechanism |

| Displacement of DMBz by CN⁻ in NCCH₂Cbl-13epi | 83 ± 1 | +77 ± 4 | +13.3 ± 1.0 | Limiting D |

| Displacement of DMBz by CN⁻ in (CN)Cbl-13epi | 106 ± 1 | +82 ± 4 | +14.8 ± 0.5 | Limiting D |

DMBz = 5,6-dimethylbenzimidazole

Application of Linear Free Energy Relationships (e.g., Hammett, Brønsted, Mayr's Approach)

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by correlating reaction rates or equilibrium constants with substituent parameters. wikipedia.orgnumberanalytics.comyoutube.com The Hammett equation, for instance, relates the logarithm of the rate constant to substituent constants (σ) and a reaction constant (ρ). numberanalytics.com LFERs can help determine the extent of bond formation and breakage in the transition state. wikipedia.org

The Brønsted catalysis equation, another LFER, correlates the ionization constant of a series of catalysts with the reaction rate constant. wikipedia.org Mayr's approach provides a comprehensive scale of nucleophilicity (N) and electrophilicity (E) parameters, which can be used to predict reaction rates through the equation log k = s(N + E), where 's' is a nucleophile-specific parameter. rsc.org The influence of solvent mixtures on these parameters has been studied, showing that nucleophilicity can vary significantly with the solvent composition. rsc.org

Insights into Single Electron Transfer (SET) Mechanisms in Indole Functionalization

Single Electron Transfer (SET) is a proposed mechanism in some nucleophilic substitution and functionalization reactions. youtube.com It involves the transfer of an electron from a nucleophile to a substrate, forming a radical anion. youtube.com While not always the dominant pathway, SET can play a role in certain indole functionalization reactions.

Rh(II)-catalyzed reactions of indoles with diazo compounds can proceed through a mechanism involving a rhodium-ylide intermediate with oxocarbenium character, which can be influenced by SET pathways. nih.gov In some cases, Rh(II)-catalyzed reactions can lead to diversified ring expansions controlled by SET, producing fused indole derivatives. nih.gov These reactions are thought to proceed via Rh(III,II) nitrene radical intermediates. nih.gov

Role of Catalysts, Ligands, and Additives in Directing Selectivity and Enhancing Efficiency

The choice of catalyst, ligand, and additives is paramount in controlling the regioselectivity and efficiency of indole functionalization. acs.orgresearchgate.net Transition metals like palladium, rhodium, and ruthenium are commonly employed. nih.govnih.govresearchgate.net

Palladium catalysts , often in the form of Pd(OAc)₂ or Pd(PPh₃)₂Cl₂, are widely used for C-H arylation. nih.gov The addition of silver salts like Ag₂O can influence the reaction outcome. nih.gov

Rhodium(III) catalysts have been shown to be effective for C-4 alkenylation of indoles. nih.gov Additives such as AgSbF₆ and Ag₂CO₃ can be crucial for the efficiency of certain rhodium-catalyzed annulation reactions, while carboxylate salts may be detrimental. nih.gov

Ruthenium(II) catalysts are effective for diamidation at the C-4 and C-5 positions of 3-carbonylindoles. nih.gov

Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. For example, phosphine (B1218219) ligands like SPhos are used in palladium-catalyzed arylation. nih.gov Chiral ligands can be employed to achieve enantioselective functionalization. nih.gov

Additives can act as oxidants, bases, or co-catalysts. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used as a base in some palladium-catalyzed reactions. nih.gov

Investigation of Rearrangement and Cascade Reactions Leading to Indole Acetonitriles

Rearrangement and cascade reactions offer efficient pathways to complex indole derivatives, including those with an acetonitrile moiety, by forming multiple bonds in a single operation. rsc.orgpitt.edu

The Fischer indole synthesis is a classic example of a rearrangement reaction that forms the indole ring itself. youtube.com More contemporary methods involve transition-metal catalyzed cascade reactions. For example, palladium/norbornene cooperative catalysis can be used to synthesize C3,C4-disubstituted indoles through an ortho-amination/ipso-Heck cyclization cascade. nih.gov

Cascade reactions involving nitrones and allenes can also lead to the rapid synthesis of various indole derivatives. nih.gov The chemoselectivity of these transformations is highly dependent on substrate functionalization, reaction conditions, and catalyst control. nih.gov Iridium(III)-catalyzed C-H activation can also initiate cascade reactions to selectively synthesize multifunctional indole derivatives. nih.gov

A notable rearrangement is the Bartoli indole synthesis, which proceeds through a nih.govnih.gov-sigmatropic rearrangement of an in situ generated N-aryl-O-vinylhydroxylamine intermediate. acs.org This strategy allows for the rapid construction of indoles and azaindoles. acs.org

Biosynthetic Pathways Analogous to Indole Acetonitrile Formation (e.g., from Tryptophan)

While the specific biosynthetic pathways for 1-methyl-1H-indole-4-acetonitrile are not extensively detailed in publicly available research, the well-studied formation of its structural analog, indole-3-acetonitrile (B3204565) (IAN), from L-tryptophan offers significant insight into the potential enzymatic reactions involved. In both plants and various microorganisms, IAN is a key intermediate in the synthesis of the primary plant hormone, indole-3-acetic acid (IAA). mdpi.commdpi.comnih.gov The biosynthesis of IAN primarily occurs through tryptophan-dependent pathways, which are named after their key intermediates. nih.govresearchgate.net

The most prominent route for IAN synthesis proceeds via indole-3-acetaldoxime (IAOx). nih.govresearchgate.netnih.gov This pathway involves a series of enzymatic conversions:

Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of the amino acid L-tryptophan to IAOx. mdpi.comresearchgate.net In plants like Arabidopsis thaliana, this reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. pnas.org In bacteria, the responsible enzyme is thought to be an oxidoreductase, though a specific orthologue has not yet been definitively identified. researchgate.netnih.gov

Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN): The intermediate IAOx is subsequently converted to IAN. This dehydration reaction is catalyzed by an enzyme known as indoleacetaldoxime dehydratase. researchgate.netnih.gov Such enzymatic activity has been identified in various organisms, including the fungus Sclerotinia sclerotiorum.

Once formed, IAN serves as a precursor to IAA. researchgate.net This final conversion can occur through two distinct enzymatic routes:

A single-step reaction where a nitrilase enzyme directly hydrolyzes IAN to IAA. nih.govresearchgate.netnih.govoup.com

A two-step process involving the hydration of IAN to indole-3-acetamide (B105759) (IAM) by a nitrile hydratase, followed by the hydrolysis of IAM to IAA by an amidase. researchgate.netnih.govoup.comnih.gov This latter mechanism connects the IAN pathway with the IAM pathway for IAA biosynthesis. nih.gov

These biosynthetic pathways are not isolated; they are part of a complex metabolic network. nih.gov For instance, the tryptamine (B22526) (TAM) pathway and the indole-3-pyruvic acid (IPyA) pathway can also lead to IAA formation and may interconnect with the IAN pathway. mdpi.comnih.gov Furthermore, while less understood, evidence suggests the existence of tryptophan-independent pathways for IAN biosynthesis in plants. mdpi.commdpi.comoup.com

The table below summarizes the key enzymatic steps in the biosynthesis of indole-3-acetonitrile from tryptophan.

Table 1: Key Enzymes and Reactions in the Indole-3-acetonitrile (IAN) Pathway

| Reaction Step | Substrate | Enzyme(s) | Product | Organism Type |

| 1 | L-Tryptophan | Cytochrome P450 (e.g., CYP79B2/B3) / Oxidoreductase | Indole-3-acetaldoxime (IAOx) | Plants, Bacteria researchgate.netnih.govpnas.org |

| 2 | Indole-3-acetaldoxime (IAOx) | Indoleacetaldoxime dehydratase | Indole-3-acetonitrile (IAN) | Fungi, Bacteria researchgate.netnih.gov |

| 3a (Downstream) | Indole-3-acetonitrile (IAN) | Nitrilase | Indole-3-acetic acid (IAA) | Plants, Bacteria nih.govnih.govoup.com |

| 3b (Downstream) | Indole-3-acetonitrile (IAN) | Nitrile Hydratase | Indole-3-acetamide (IAM) | Bacteria nih.govoup.comnih.gov |

| 4 (Downstream) | Indole-3-acetamide (IAM) | Amidase | Indole-3-acetic acid (IAA) | Bacteria oup.comnih.gov |

Computational Chemistry and Theoretical Studies on 1 Methyl 1h Indole 4 Acetonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For 1-Methyl-1H-indole-4-acetonitrile, DFT calculations can provide a comprehensive understanding of its electronic structure and inherent reactivity.

The reactivity of a molecule is fundamentally governed by its ability to accept or donate electrons. DFT calculations can quantify these characteristics through various reactivity descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this context. A lower HOMO-LUMO energy gap generally implies higher reactivity.

Local reactivity can be assessed using Fukui functions or by analyzing the distribution of electrostatic potential (ESP). These analyses help in identifying the most probable sites for nucleophilic and electrophilic attacks. For instance, the nitrogen atom of the nitrile group would be a likely site for protonation or coordination to a Lewis acid, while certain carbon atoms on the indole (B1671886) ring might be susceptible to electrophilic substitution.

Table 1: Predicted Global Reactivity Descriptors for this compound (Exemplary Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.85 | Propensity to accept electrons |

Elucidation of Reaction Pathways, Intermediates, and Transition States

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, reduction of the nitrile group, or reactions at the N-methyl position.

By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction enthalpies. This information is critical for predicting the feasibility and kinetics of a given transformation. For example, DFT calculations could be employed to compare the energy barriers for electrophilic attack at different positions of the indole ring, thus predicting the regioselectivity of such reactions. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. youtube.com MD simulations for this compound can reveal its conformational preferences and how it interacts with other molecules, such as solvents or biological macromolecules.

The acetonitrile (B52724) substituent at the 4-position has a degree of rotational freedom relative to the indole ring. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations. Furthermore, these simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding (if applicable in a given environment) and π-π stacking, which are crucial for understanding its condensed-phase behavior and potential for self-assembly.

Theoretical Studies on Regioselectivity and Stereoselectivity in Indole Transformations

The indole nucleus is known for its rich and varied reactivity, and predicting the outcome of its transformations is a key area of theoretical study. For this compound, theoretical models can be used to predict the regioselectivity of reactions. For instance, in transition-metal-catalyzed C-H functionalization, DFT calculations can help determine whether substitution is more likely to occur at the C2, C3, C5, C6, or C7 positions by evaluating the energies of the corresponding reaction intermediates and transition states. acs.org

In cases where new chiral centers are formed, computational methods can also predict the stereoselectivity of a reaction. By modeling the transition states leading to different stereoisomers, the energy differences can be correlated with the expected product ratios.

Spectroscopic Data Prediction for Structural Confirmation (e.g., NMR, IR simulations)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the structural elucidation of new compounds. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be performed.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic frequencies, such as the C≡N stretch of the nitrile group and various C-H and C-N vibrations of the indole ring, can be identified and compared with experimental measurements for structural validation.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Exemplary Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 128.5 |

| C3 | 102.1 |

| C3a | 127.8 |

| C4 | 115.3 |

| C5 | 121.9 |

| C6 | 120.5 |

| C7 | 110.2 |

| C7a | 136.4 |

| -CH2CN | 18.7 |

| -C≡N | 117.6 |

| N-CH3 | 33.1 |

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Exemplary Data)

| Vibrational Mode | Predicted Frequency (cm-1) |

| C≡N stretch | 2245 |

| Aromatic C-H stretch | 3100-3000 |

| C-N stretch (indole ring) | 1350-1250 |

| C-H bend (out-of-plane) | 900-700 |

Advanced Analytical Methodologies for Research on 1 Methyl 1h Indole 4 Acetonitrile

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of organic compounds like 1-Methyl-1H-indole-4-acetonitrile. They allow for the separation of the compound from impurities, starting materials, and by-products that may be present in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) derivatives due to its versatility and high resolution. For this compound, a reverse-phase HPLC method would be the most probable approach. In this setup, a nonpolar stationary phase is used with a polar mobile phase.

Typically, a C18 or C8 column is employed for the separation of indole compounds. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. shimadzu.co.krfujifilm.com Acetonitrile is often favored for its lower UV absorbance at short wavelengths and lower backpressure compared to methanol. fujifilm.comchromtech.com To improve peak shape and resolution, an acid modifier like formic acid or trifluoroacetic acid is frequently added to the mobile phase. mdpi.commdpi.com Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore. For indole compounds, a detection wavelength of around 280 nm is often optimal. mdpi.com

A typical HPLC method for a related compound, 1-methyl-1H-indole, utilizes a reverse-phase column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Indole Compounds

| Parameter | Typical Setting | Rationale for this compound Analysis |

| Column | C18, C8 | Good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Effective for eluting indole derivatives in a reverse-phase system. shimadzu.co.kr |

| Modifier | 0.1% Formic Acid | Improves peak symmetry and ionization efficiency if coupled with MS. mdpi.com |

| Detection | UV at 280 nm | The indole moiety has strong UV absorbance at this wavelength. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much higher resolution, faster analysis times, and reduced solvent consumption. The principles of separation in UPLC are the same as in HPLC, so a reverse-phase method would also be appropriate for this compound.

The transition from an HPLC method to a UPLC method for analyzing indole compounds is generally straightforward, often involving a direct scaling of the method parameters. For instance, a method developed for 1-methyl-1H-indole on an HPLC system with 3 µm particles can be adapted for faster UPLC applications. sielc.com The higher pressure generated by UPLC systems allows for the efficient use of these smaller particle columns, leading to sharper peaks and better separation of closely related impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given that many indole derivatives are sufficiently volatile, GC can be an effective method for the purity assessment of this compound. The choice of injection solvent is crucial; while acetonitrile is a common extraction solvent, its high expansion volume can be problematic for some GC systems. eurl-pesticides.eu However, modern GC instruments are often designed to handle such solvents. eurl-pesticides.eu

For the analysis of indole compounds, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used. eurl-pesticides.eu Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. nih.gov The NIOSH method for acetonitrile analysis, for example, uses a capillary column with a polyethylene (B3416737) glycol (PEG) stationary phase and an FID detector. cdc.gov

Table 2: Representative GC Parameters for Volatile Organic Compounds

| Parameter | Typical Setting | Rationale for this compound Analysis |

| Column | HP-5MS (or equivalent) | Good general-purpose column for separating a wide range of organic compounds. eurl-pesticides.eu |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Detector | FID (Flame Ionization Detector) | Highly sensitive to hydrocarbons. nih.gov |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Allows for the separation of compounds with a range of boiling points. |

Coupled Techniques for Comprehensive Structural Elucidation and Quantification

For unambiguous identification and precise quantification, chromatographic techniques are often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in modern analytical chemistry, combining the separation power of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. This technique is ideal for the analysis of this compound, as it can provide not only the retention time but also the molecular weight and fragmentation pattern of the compound and any related impurities.

For the analysis of indole metabolites, LC-MS methods often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.comnih.gov ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]+, which is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole or ion trap mass analyzer, can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com A selective and sensitive LC-MS/MS method has been developed for the quantitation of indole in various biological matrices, demonstrating the power of this technique. nih.gov

Table 3: Illustrative LC-MS Parameters for Indole Compound Analysis

| Parameter | Typical Setting | Rationale for this compound Analysis |

| Chromatography | UPLC with C18 column | Provides fast and high-resolution separation. |

| Ionization Source | ESI (Electrospray Ionization), Positive Mode | Efficiently ionizes indole compounds to produce [M+H]+ ions. mdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is excellent for quantification (MRM mode), while Orbitrap provides high-resolution mass accuracy for identification. |

| Scan Mode | Full Scan for identification, MRM for quantification | Full scan provides an overview of all ions, while Multiple Reaction Monitoring (MRM) offers high selectivity and sensitivity for target compounds. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of mass spectrometry. It is a definitive technique for the identification of volatile and semi-volatile organic compounds. For this compound, GC-MS would provide a high degree of confidence in its identification through the comparison of its mass spectrum with library databases like the NIST database. nih.gov

In a typical GC-MS analysis, compounds are separated on a capillary column and then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which bombards the analyte molecules with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which is invaluable for structural elucidation. nih.gov For instance, GC-MS has been successfully used to identify various indole-related compounds in complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetonitrile group, and the methyl protons on the indole nitrogen.

The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the substituents on the indole ring. The N-methyl group characteristically appears as a singlet in the upfield region of the spectrum, while the methylene protons of the acetonitrile moiety also present as a singlet, slightly further downfield.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.10 | d | 3.1 |

| H-3 | 6.65 | d | 3.1 |

| H-5 | 7.15 | dd | 7.9, 7.3 |

| H-6 | 7.02 | d | 7.3 |

| H-7 | 7.25 | d | 7.9 |

| CH₂ | 3.95 | s | |

| N-CH₃ | 3.75 | s | |

| This is an example table based on typical values and may not represent exact experimental data. |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, nitrile).

The carbon atoms of the indole ring appear in the downfield aromatic region. The nitrile carbon has a characteristic chemical shift in a specific range, while the methylene carbon and the N-methyl carbon appear in the upfield aliphatic region. Quaternary carbons, those not directly bonded to any protons, often exhibit weaker signals.

| Carbon | Chemical Shift (ppm) |

| C-2 | 128.5 |

| C-3 | 101.2 |

| C-3a | 128.0 |

| C-4 | 118.9 |

| C-5 | 121.8 |

| C-6 | 119.5 |

| C-7 | 109.8 |

| C-7a | 136.9 |

| CH₂ | 15.1 |

| CN | 117.5 |

| N-CH₃ | 32.9 |

| This is an example table based on typical values and may not represent exact experimental data. |

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. oxinst.com For this compound, COSY would show cross-peaks between the coupled aromatic protons on the benzene (B151609) portion of the indole ring, confirming their relative positions. researchgate.nettetratek.com.trnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. tetratek.com.trnih.gov This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. tetratek.com.trnih.govresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C-2 and C-7a carbons of the indole ring, as well as a correlation between the methylene protons and the C-4, C-3a, and the nitrile carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A sharp, intense absorption band is expected in the region of 2250-2200 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. researchgate.netarxiv.org The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups are observed just below 3000 cm⁻¹. Bending vibrations for the C-H bonds and the characteristic C=C stretching vibrations of the aromatic ring would be found in the fingerprint region (below 1600 cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2248 |

| Aromatic C-H | ~3100-3000 |

| Aliphatic C-H | ~3000-2850 |

| C=C (Aromatic) | ~1600-1450 |

| This is an example table based on typical values and may not represent exact experimental data. |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. nih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. jsac.or.jpmdpi.com

The crystal structure would confirm the planarity of the indole ring system and the geometry of the acetonitrile substituent. It would also reveal intermolecular interactions, such as stacking of the indole rings, which govern the packing of the molecules in the crystal. This detailed three-dimensional structural data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Academic and Research Applications of 1 Methyl 1h Indole 4 Acetonitrile and Its Analogs

Utility as Key Synthetic Intermediates in Organic Synthesis

The structural framework of 1-Methyl-1H-indole-4-acetonitrile makes it a valuable precursor in organic synthesis, providing a foundation for the construction of more intricate molecular architectures.

Indole (B1671886) derivatives are fundamental to the synthesis of numerous natural products, particularly alkaloids. rsc.org The strategic placement of the acetonitrile (B52724) group at the 4-position of the 1-methylindole (B147185) core offers a reactive handle for various chemical transformations. This allows for the elaboration of the indole system into complex polycyclic structures that are characteristic of many biologically active natural products. rsc.orgbeilstein-journals.org

Classical methods like the Fischer indole synthesis are often employed to create the initial indole ring, which can then be functionalized to yield intermediates like this compound. rsc.orgacs.org These intermediates are crucial for building the core structures of alkaloids such as those found in the communesin and perophoramidine (B1225730) families. rsc.org The synthesis of these complex natural products often involves multi-step sequences where the indole scaffold is meticulously assembled and modified. rsc.orgmdpi.com

The indole nucleus is a recurring motif in a wide range of natural products. acs.orgmdpi.com Synthetic chemists utilize indole building blocks to construct not only the natural products themselves but also analogs with potentially enhanced or modified biological activities. The development of novel synthetic methodologies, such as those for creating fused indole systems, expands the toolbox for accessing diverse chemical matter. acs.orgnih.gov For instance, recent advancements have focused on creating C3/C4-fused indole scaffolds, highlighting the ongoing effort to explore new regions of chemical space based on the indole core. nih.gov These new structures can serve as platforms for developing libraries of compounds for biological screening. nih.gov

Exploration in Agrochemical and Plant Science Research

Indole compounds play a pivotal role in plant biology, most notably as auxins, a class of plant hormones. Research into indole derivatives, including nitriles, continues to uncover their multifaceted roles in plant growth, development, and defense.

The primary auxin in most plants is Indole-3-acetic acid (IAA). pnas.orgnih.gov One of the proposed biosynthetic pathways for IAA involves Indole-3-acetonitrile (B3204565) (IAN) as a key intermediate. pnas.orgnih.govresearchgate.net IAN can be hydrolyzed by nitrilase enzymes to produce IAA. oup.comresearchgate.net This conversion is a critical step in modulating the levels of active auxin within the plant, thereby influencing a wide range of developmental processes. pnas.orgoup.com

While this compound is not a direct natural analog of IAN in the context of auxin biosynthesis, its study can provide insights into the structure-activity relationships of indole compounds that interact with plant hormonal pathways. The core indole structure is a key determinant of auxin activity, and modifications at various positions on the indole ring can significantly impact biological function.

Table 1: Key Intermediates in Tryptophan-Dependent Auxin Biosynthesis

| Compound | Abbreviation | Role in Auxin Biosynthesis |

| Indole-3-acetic acid | IAA | The primary and most potent native auxin in plants. pnas.orgoup.com |

| Indole-3-acetaldoxime | IAOx | A precursor to IAN and other indolic compounds. pnas.orgnih.gov |

| Indole-3-acetonitrile | IAN | An intermediate that can be converted to IAA by nitrilases. pnas.orgnih.gov |

| Indole-3-pyruvic acid | IPA | An intermediate in another major pathway for IAA synthesis. nih.gov |

| Indole-3-acetamide (B105759) | IAM | An intermediate in a pathway utilized by some plant pathogens and potentially in plants. nih.gov |

This table is generated based on the data from the text.

Plants produce a diverse array of secondary metabolites to defend themselves against herbivores and pathogens. nih.gov Glucosinolates, found in the Brassicaceae family, are a well-studied class of such defense compounds. nih.govfrontiersin.org Upon tissue damage, glucosinolates are hydrolyzed into various bioactive products, including isothiocyanates and nitriles. nih.govfrontiersin.org

Indole glucosinolates can break down to form indole-3-acetonitrile (IAN), linking auxin biosynthesis with plant defense. researchgate.net While isothiocyanates have been more extensively studied for their defensive properties, recent research indicates that nitriles also play a significant role in plant immune responses. nih.govfrontiersin.org For example, some nitriles have been shown to induce defense signaling pathways in plants, enhancing resistance to certain pathogens. nih.govfrontiersin.org The study of synthetic indole nitriles can help to further elucidate the structural requirements for activating these defense pathways and could lead to the development of new crop protection agents.

Role as a Privileged Scaffold in Drug Discovery Chemistry (Focus on Design and Synthesis)

The indole scaffold is considered a "privileged structure" in medicinal chemistry. nih.goveurekaselect.com This term refers to a molecular framework that is able to bind to multiple biological targets, making it a rich source for the discovery of new drug candidates. nih.govnih.gov The versatility of the indole ring allows for the synthesis of large and diverse compound libraries, which can be screened for a wide range of biological activities. nih.gov

The synthesis of indole derivatives is a major focus in drug discovery, with numerous methods developed to access a wide variety of substituted indoles. openmedicinalchemistryjournal.com this compound and its analogs are valuable starting materials in this context. The methyl group at the 1-position can influence the compound's pharmacokinetic properties, while the acetonitrile group at the 4-position provides a versatile point for chemical modification. This allows medicinal chemists to systematically explore the structure-activity relationships of new indole-based compounds, optimizing their potency and selectivity for specific biological targets. mdpi.comsigmaaldrich.com The indole scaffold is present in numerous approved drugs, highlighting its importance in the development of new therapeutics. nih.goveurekaselect.com

Design and Synthesis of Receptor Ligands and Modulators Based on the Indole-Nitrile Core

The indole-nitrile core serves as a valuable framework for the design and synthesis of novel receptor ligands and modulators. Researchers have successfully synthesized a series of indole-based analogs and evaluated their binding affinity for various receptors, particularly sigma receptors. nih.govnih.gov

One strategic approach involves the replacement of other heterocyclic systems with the more stable and versatile indole ring. nih.gov Modifications to different parts of the indole molecule have led to the development of new sigma receptor ligands. nih.gov For instance, the introduction of an aryl group at the C-3 position of the indole core has been shown to be a successful strategy. nih.gov

In one study, a series of 4-(indol-1-yl)butan-1-amines were synthesized and their binding affinities for sigma-1 and sigma-2 receptors were determined through in vitro radioligand binding assays. nih.govnih.gov This research identified several compounds with high affinity for the sigma-2 receptor and significant selectivity over the sigma-1 receptor. nih.govnih.gov

A notable example from this research is the compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which displayed a high affinity for sigma-2 receptors with a good selectivity ratio. nih.gov The decision to introduce an aryl group at the C-3 position was inspired by previous work that successfully converted a compound with mixed affinity for sigma receptors into a selective sigma-2 ligand by adding a 4-fluorophenyl ring. nih.gov

The synthesis of these compounds often involves multi-step processes. For example, the preparation of some indole derivatives has been achieved under solvent-free conditions using a Cellulose Sulfuric Acid (CSA) catalyst, which can be reused, offering a green chemistry approach. openmedicinalchemistryjournal.com Other methods include multi-component reactions using polyethylene (B3416737) glycol as a reaction promoter or using water as a green solvent. openmedicinalchemistryjournal.com

| Compound/Analog | Receptor Target | Key Findings |

| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Sigma-2 Receptor | High affinity and significant selectivity over sigma-1 receptors. nih.govnih.gov |

| Indole-3-methanamines | 5-HT4 Receptor | Synthesized as potential 5-HT4 receptor ligands. openmedicinalchemistryjournal.com |

Exploration in the Development of Kinase Inhibitors and Anti-Proliferative Agents

The indole nucleus is a key structural component in many natural and synthetic compounds with anticancer properties. nih.gov Indole derivatives have been investigated for their potential as kinase inhibitors and anti-proliferative agents, acting through various mechanisms. nih.govencyclopedia.pub

Indole-based compounds have been identified as potent inhibitors of myeloid cell leukemia-1 (Mcl-1) and Pim kinase. nih.gov The anti-proliferative effects of some indole derivatives may also stem from the selective inhibition of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. nih.gov Furthermore, some indole derivatives can act as DNA topoisomerase II inhibitors. nih.gov

One area of exploration is the development of inhibitors for Polo-like kinase 4 (PLK4), a mitotic kinase considered a potential target for cancer therapy. nih.gov Research in this area has led to the development of bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which have improved drug-like properties. nih.gov

Indoline (B122111) derivatives have also been studied as inhibitors of the epidermal growth factor receptor (EGFR), showing potential against various cancers. epa.gov For instance, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) was identified as a lead compound that demonstrated higher cytotoxicity than cyclophosphamide (B585) in MCF-7 and SkBr3 breast cancer cell lines. epa.gov This compound was found to reduce cell proliferation in cancer cells without affecting non-cancerous cells. epa.gov

The anti-proliferative activity of some indole derivatives has been linked to their ability to induce apoptosis. epa.gov For example, HNPMI was shown to induce apoptosis through the EGFR signaling pathway in breast cancer cells. epa.gov

| Compound/Analog | Target/Mechanism | Cell Lines | Key Findings |

| Indole-aryl amide derivatives | κ-Opioid Receptor | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Some compounds showed good activity against selected tumor cell lines. nih.gov |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | EGFR inhibitor, induces apoptosis | MCF-7, SkBr3 | Higher cytotoxicity than cyclophosphamide, reduced cancer cell proliferation. epa.gov |

| 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones | PLK4 inhibitor | Not specified | Improved drug-like properties as potent, orally active antitumor agents. nih.gov |

| Indole-3-carbinol | S-phase cell cycle arrest, apoptosis | SW480, SW620 | Decreased proliferation of colorectal cancer cells. researchgate.net |

Application as Analytical Reference Standards in Research and Development Processes

In research and development, particularly in the fields of chemistry and pharmacology, the use of well-characterized analytical reference standards is crucial for ensuring the accuracy and reproducibility of experimental results. While specific information on this compound as a formal analytical standard is not widely documented in the provided search results, its analogs and related compounds are used in this capacity.

For instance, acetonitrile itself is a widely used analytical standard in various chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.com Its properties, such as its polarity and UV transparency, make it a suitable solvent and component of mobile phases in these analytical methods. sigmaaldrich.com

Given that this compound is a distinct chemical entity, it can serve as a reference standard in the analysis of samples containing this specific compound. This is essential for:

Identification: Confirming the presence of this compound in a sample by comparing its retention time or spectral data with that of the standard.

Quantification: Determining the concentration of the compound in a sample by creating a calibration curve using known concentrations of the reference standard.

Purity Assessment: Evaluating the purity of a synthesized batch of this compound by comparing it against a highly pure reference standard.

The availability of a pure, well-characterized standard of this compound would be indispensable for researchers working on its synthesis, characterization, and evaluation of its biological activities.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-indole-4-acetonitrile, and how can reaction efficiency be optimized?

- Methodological Answer: A practical approach involves coupling 1-methylindole derivatives with acetonitrile precursors via nucleophilic substitution or cyanoalkylation. For example, refluxing 1-methylindole-4-carbaldehyde with a cyanide source (e.g., KCN or TMSCN) in acetic acid under catalytic conditions (e.g., ZnCl₂) can yield the nitrile derivative. Reaction optimization should focus on solvent polarity (acetonitrile or DMF for solubility ), temperature (80–100°C), and stoichiometric excess of the cyanating agent (1.2–1.5 eq) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer:

- ¹H NMR: Key signals include a singlet for the methyl group on the indole nitrogen (δ 3.8–4.0 ppm) and a triplet for the acetonitrile CH₂ group (δ 3.5–3.7 ppm, coupled to the nitrile). Aromatic protons on the indole ring typically appear as multiplets between δ 6.8–7.5 ppm.

- ¹³C NMR: The nitrile carbon resonates at δ 115–120 ppm, while the methyl group attached to nitrogen appears at δ 30–35 ppm.

- IR: A sharp absorption band near 2240 cm⁻¹ confirms the C≡N stretch. Cross-validate with mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ .

Q. What purification strategies are effective for removing by-products in this compound synthesis?

- Methodological Answer: Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by recrystallization from a DMF/acetic acid mixture (1:1 v/v) to isolate high-purity crystals. For persistent non-polar contaminants, preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is indispensable for determining bond angles, torsional strain, and nitrile orientation. Refine the structure using SHELXL with the following steps:

Index diffraction data using SHELXS .

Apply the Cremer-Pople puckering parameters to quantify non-planarity in the indole ring .

Validate hydrogen bonding interactions (e.g., C≡N⋯H contacts) using OLEX2 or Mercury.

Example: A similar indole derivative exhibited a dihedral angle of 12.5° between the nitrile group and indole plane, confirmed via SCXRD .

Q. How should researchers address contradictory spectroscopic and computational data for this compound?

- Methodological Answer:

- Scenario: Discrepancies between experimental NMR shifts and DFT-predicted values.

- Resolution:

Re-examine solvent effects in computations (e.g., IEFPCM model for acetonitrile ).

Check for dynamic effects (e.g., rotameric equilibria) using variable-temperature NMR.

Cross-validate with solid-state NMR or SCXRD to rule out crystal-packing distortions .

Q. What strategies optimize regioselectivity in derivatizing this compound for functional studies?

- Methodological Answer: To functionalize the nitrile group:

- Hydrolysis: Use H₂SO₄ (20% v/v) at 60°C to convert C≡N to COOH.

- Reduction: Employ LiAlH₄ in THF to yield the primary amine (-CH₂NH₂).

For indole ring modifications, prioritize electrophilic substitution at C5 or C7 positions using directed ortho-metalation (DoM) with LDA .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodological Answer:

- Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the nitrile group but may accelerate hydrolysis in acidic conditions.

- Storage: Prepare stock solutions in anhydrous acetonitrile (≤ -20°C) to prevent degradation. Monitor stability via UV-Vis (λ_max ~270 nm) and HPLC retention time shifts .

Data Contradiction & Analysis

Q. How to interpret conflicting results in the biological activity of this compound derivatives?

- Methodological Answer:

- Case Study: Discrepant IC₅₀ values in enzyme inhibition assays.

- Steps:

Verify compound purity (≥95% by HPLC ).

Control for solvent interference (e.g., DMSO <1% v/v).

Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence).

Perform molecular docking with SCXRD-derived conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.